6-chloro-2-phenyl-2H-benzotriazol-5-amine
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Overview
Description
6-chloro-2-phenyl-2H-benzotriazol-5-amine is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives, including this compound, exhibit significant biological activities such as anticancer, antifungal, antibacterial, antiviral, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-2H-benzotriazol-5-amine typically involves the introduction of a chloro group and a phenyl group into the benzotriazole scaffold. One common method is the reaction of 2-phenyl-1H-benzotriazole with chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenyl-2H-benzotriazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Scientific Research Applications
6-chloro-2-phenyl-2H-benzotriazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-2H-benzotriazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with these targets, leading to its biological effects. The specific pathways and molecular targets depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and biological activities.
Benzothiazole: Another heterocyclic compound with similar applications but containing a sulfur atom instead of nitrogen.
Benzimidazole: Similar structure but with different biological properties and applications.
Uniqueness
6-chloro-2-phenyl-2H-benzotriazol-5-amine is unique due to the presence of both a chloro and a phenyl group, which enhance its chemical reactivity and biological activity compared to other benzotriazole derivatives. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-chloro-2-phenylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-9-6-11-12(7-10(9)14)16-17(15-11)8-4-2-1-3-5-8/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOWEVCMNYOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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